An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-Bromo-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a bromine atom and a trifluoromethyl group positioned ortho and meta to the aldehyde functionality, respectively, imparts a distinct reactivity profile. The trifluoromethyl group, a cornerstone in modern drug design, enhances metabolic stability, lipophilicity, and binding affinity of target molecules.[1] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-3-(trifluoromethyl)benzaldehyde, offering valuable insights for its effective utilization in research and development.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the handling and application of any chemical compound.
Table 1: Physicochemical Properties of 2-Bromo-3-(trifluoromethyl)benzaldehyde
| Property | Value | Source |
| CAS Number | 1114808-95-5 | [2][3] |
| Molecular Formula | C₈H₄BrF₃O | [2][3] |
| Molecular Weight | 253.02 g/mol | [2][3] |
| Appearance | Solid-Powder | [2] |
| Boiling Point | 225.7 ± 35.0 °C (Predicted) | [3] |
| Density | 1.677 ± 0.06 g/cm³ (Predicted) | [3] |
| InChI Key | OAQHJQAZSSRUQA-UHFFFAOYSA-N | [2] |
Safety and Handling
2-Bromo-3-(trifluoromethyl)benzaldehyde is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory setting.[2][4]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[2][4][5][7]
Synthesis of 2-Bromo-3-(trifluoromethyl)benzaldehyde
The synthesis of 2-Bromo-3-(trifluoromethyl)benzaldehyde can be approached through several strategic routes, typically involving the introduction of the bromo, trifluoromethyl, and aldehyde functionalities onto the benzene ring. A common strategy involves the formylation of a pre-functionalized aromatic precursor.
Experimental Protocol: Synthesis via Formylation
This protocol outlines a general procedure for the synthesis of 2-Bromo-3-(trifluoromethyl)benzaldehyde starting from 2-bromo-1-(trifluoromethyl)benzene.
Step 1: Directed Ortho-Metalation and Formylation
The principle behind this step is the use of a directed metalation group (in this case, the bromine atom) to facilitate deprotonation at the adjacent ortho position by a strong base, followed by quenching with an electrophilic formylating agent.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature. The LDA acts as a strong, non-nucleophilic base to selectively deprotonate the position ortho to the bromine.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture. The DMF serves as the formylating agent.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Bromo-3-(trifluoromethyl)benzaldehyde.
Chemical Reactivity and Synthetic Utility
The presence of the aldehyde, bromo, and trifluoromethyl groups makes 2-Bromo-3-(trifluoromethyl)benzaldehyde a versatile intermediate for a wide range of chemical transformations.
Reactions of the Aldehyde Group
The aldehyde functionality is a gateway to numerous synthetic manipulations.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-bromo-3-(trifluoromethyl)benzoic acid, using common oxidizing agents such as potassium permanganate or Jones reagent.[8]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-bromo-3-(trifluoromethyl)phenyl)methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.[8]
-
Reductive Amination: This powerful reaction allows for the synthesis of a wide variety of secondary and tertiary amines. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[9][10] This method avoids the over-alkylation often encountered in direct alkylation of amines.[10]
Reactions Involving the Bromine Atom: Cross-Coupling Reactions
The bromine atom at the 2-position is well-suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[11]
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[12][13][14] This is a highly versatile method for the synthesis of biaryl compounds.
-
Reaction Setup: In a Schlenk tube, combine 2-Bromo-3-(trifluoromethyl)benzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the mixture under a nitrogen or argon atmosphere, typically between 80-100 °C, and monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried and concentrated, and the product is purified by column chromatography.
Spectroscopic Characterization
-
¹H NMR: The proton spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehyde proton would appear as a singlet significantly downfield, typically in the range of 9.5-10.5 ppm. The aromatic protons would exhibit complex splitting patterns due to coupling with each other.
-
¹³C NMR: The carbon spectrum would show eight distinct signals. The aldehyde carbonyl carbon would be found in the range of 185-195 ppm. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the bromine atom would also have a characteristic chemical shift.
-
¹⁹F NMR: The fluorine spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching absorption around 1700-1720 cm⁻¹.[15] Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C-H bending vibrations would be present in the fingerprint region.[15]
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of functional groups in 2-Bromo-3-(trifluoromethyl)benzaldehyde makes it a valuable building block in the synthesis of pharmaceutically active compounds. The trifluoromethyl group is a well-established bioisostere for various groups and can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] The aldehyde and bromo functionalities provide convenient points for molecular elaboration and the introduction of diverse pharmacophoric features.
While specific examples of marketed drugs derived directly from 2-Bromo-3-(trifluoromethyl)benzaldehyde are not prevalent in the public domain, its utility as an intermediate is evident in the patent literature and chemical supplier catalogs catering to the pharmaceutical industry. Its structural motifs are found in a range of biologically active molecules, including enzyme inhibitors and receptor modulators. The strategic placement of the substituents allows for the fine-tuning of electronic and steric properties, which is crucial for optimizing drug-target interactions.
Conclusion
2-Bromo-3-(trifluoromethyl)benzaldehyde is a highly functionalized and synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its distinct reactivity, stemming from the interplay of the aldehyde, bromo, and trifluoromethyl groups, allows for a wide array of chemical transformations. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel chemical entities with potential therapeutic value. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of intermediates like 2-Bromo-3-(trifluoromethyl)benzaldehyde in driving innovation in drug discovery and materials science is set to increase.
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